molecular formula C14H20F2N6O5S B10943268 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10943268
M. Wt: 422.41 g/mol
InChI Key: GCOIDTHDAVHICM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. The difluoromethylation of heterocycles can be achieved via a radical process, which is a common method for introducing difluoromethyl groups into organic molecules .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly due to the presence of the sulfonamide group, which is common in many drugs.

    Agrochemicals: The compound might be used in the development of new pesticides or herbicides, leveraging its unique chemical structure.

    Materials Science: The compound could be investigated for its properties as a functional material, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group could enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group might interact with biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups makes it distinct from other similar compounds, potentially offering unique advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H20F2N6O5S

Molecular Weight

422.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H20F2N6O5S/c1-4-27-13-11(22(23)24)8-20(19-13)7-5-6-17-28(25,26)12-9(2)18-21(10(12)3)14(15)16/h8,14,17H,4-7H2,1-3H3

InChI Key

GCOIDTHDAVHICM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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